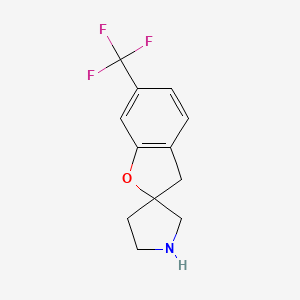
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3'-pyrrolidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a chemical compound with the molecular formula C12H13ClF3NO and a molar mass of 279.69 g/mol . This compound is characterized by its unique spiro structure, which includes a trifluoromethyl group attached to a benzofuran ring, fused with a pyrrolidine ring. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Spirocyclization: The final step involves the formation of the spiro structure by reacting the benzofuran derivative with a pyrrolidine precursor under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and advanced reaction techniques.
Chemical Reactions Analysis
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations.
Scientific Research Applications
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) can be compared with other spiro compounds, such as:
Spiro[cyclohexane-1,2’-indene]: Lacks the trifluoromethyl group, resulting in different chemical properties.
Spiro[4.5]decane-1,3-dione: A simpler spiro compound with different reactivity.
Spiro[2.4]heptane-1,3-dione: Another spiro compound with distinct structural features.
The presence of the trifluoromethyl group in 2,3-Dihydrospiro(6-trifluoromethylbenzofuran-2,3’-pyrrolidine) imparts unique chemical and physical properties, making it stand out among similar compounds.
Properties
Molecular Formula |
C12H12F3NO |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
6-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine] |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-2-1-8-6-11(3-4-16-7-11)17-10(8)5-9/h1-2,5,16H,3-4,6-7H2 |
InChI Key |
WHXZZZBPZKLCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC3=C(O2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


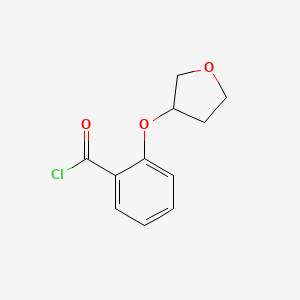
![Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)


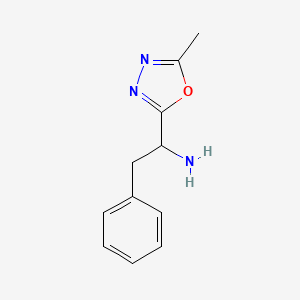

![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)
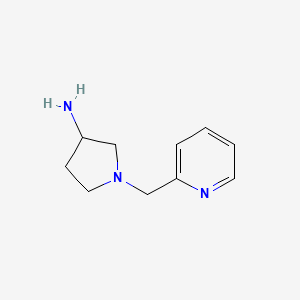
![[(8aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylbut-2-enoate](/img/structure/B14802258.png)
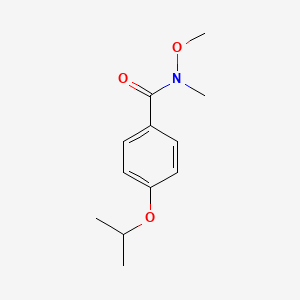
![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)
![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
